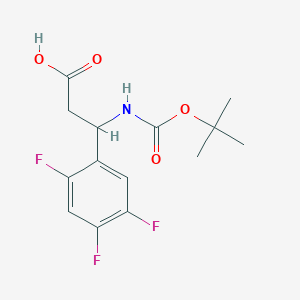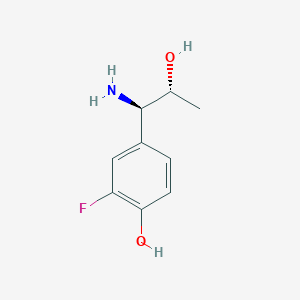
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of functional groups into the compound, enhancing the overall yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles and electrophiles under specific conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential anti-inflammatory activity, particularly in lipopolysaccharide-stimulated macrophages and zebrafish larvae models . In medicine, this compound is being explored for its potential therapeutic applications, including its role in inhibiting specific enzymes and pathways involved in disease processes .
Mécanisme D'action
The mechanism of action of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of NF-κB and MAPK pathways, which are crucial in inflammatory responses . Additionally, it may alter lipid metabolism and inhibit de novo lipid synthesis, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol include (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol and (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: What sets this compound apart is its unique combination of an amino group, a hydroxyl group, and a fluorophenol moiety. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
4-[(1R,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |
Clé InChI |
IPHJRVKIDOKTHD-ANLVUFKYSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC(=C(C=C1)O)F)N)O |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)O)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


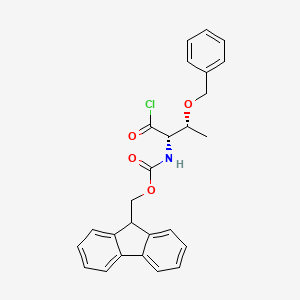
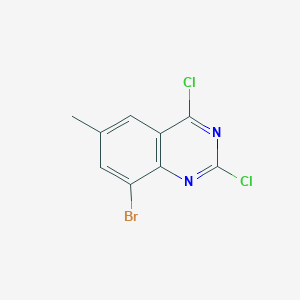
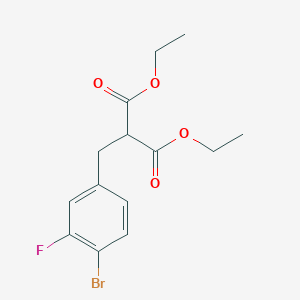
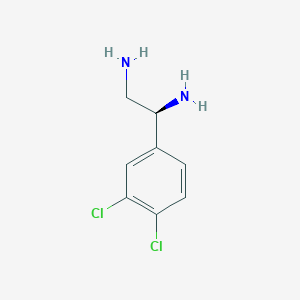
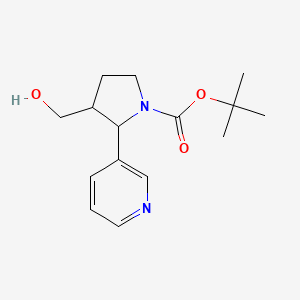


![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)

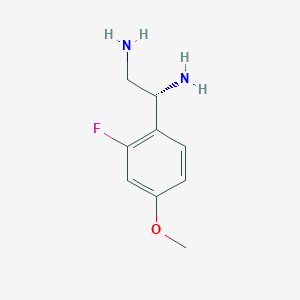

![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)

